5-Fluoro-2-(oxolan-3-yloxy)pyrimidine
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Overview
Description
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine analog. Pyrimidine analogs are widely used in the treatment of cancer . 5-Fluorouracil (5-FU), the most widely used pyrimidine analog, is used to treat over 2 million cancer patients each year .
Synthesis Analysis
The synthesis of fluorinated pyrimidines (FPs) like 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine has been a subject of research for many years. The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is similar to that of other pyrimidine analogs. The structures of the H-bonded complexes formed from interaction between 5-fluorouracil and the nucleobases of cytosine, thymine, and uracil have been studied .Chemical Reactions Analysis
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine, like other fluorinated pyrimidines, interferes with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine are influenced by the presence of fluorine. Fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents all contribute to the properties of fluorinated pyrimidines .Scientific Research Applications
Cancer Treatment
“5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” is a type of fluorinated pyrimidine, which has been widely used in the treatment of cancer . The most well-known fluorinated pyrimidine is 5-Fluorouracil (5-FU), which is used to treat more than 2 million cancer patients each year .
Inhibition of Thymidylate Synthase
Fluorinated pyrimidines, including “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine”, have been found to inhibit thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) . This inhibition plays a crucial role in the anti-cancer activity of these compounds .
Inhibition of RNA Modifying Enzymes
Recent studies have discovered new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . This suggests that “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” may also have similar effects.
Inhibition of DNA Modifying Enzymes
Enzymes not previously implicated in fluorinated pyrimidine activity, including DNA topoisomerase 1 (Top1), have been established as mediating the anti-tumor activity of these compounds . This opens up new avenues for the use of “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” in cancer treatment.
Study of Nucleic Acid Structure and Dynamics
Fluorinated pyrimidines have been used to prepare RNA and DNA substituted with these compounds for biophysical and mechanistic studies . This has provided new insights into how these compounds perturb nucleic acid structure and dynamics .
Development of Fluorogenic Heterocyclic Compounds
Fluorogenic heterocyclic compounds, such as “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine”, display advantages over hydrocarbon-based fluorophores . They have simpler and greener synthetic methodologies, potential chelating abilities for ions due to heteroatoms (B, N, O or S), and better solubility in green solvents .
Safety And Hazards
Future Directions
The future of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine and other fluorinated pyrimidines lies in the development of strategies that increase their anticancer activity. This includes the use of polymeric FPs that may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . There is also potential for further development of immunotherapy in combination with DNA analog drugs involving 5-FU .
properties
IUPAC Name |
5-fluoro-2-(oxolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWCUZKNIAFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxolan-3-yloxy)pyrimidine |
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